molecular formula C14H16N2O3S B288197 4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide

4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide

Cat. No. B288197
M. Wt: 292.36 g/mol
InChI Key: XRXKFHMIDOCNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide, also known as EPM, is a sulfonamide-based compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized using a specific method that involves several steps, and it has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammation research has shown that this compound can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, this compound has been found to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been found to exhibit interesting biochemical and physiological effects, including antitumor, anti-inflammatory, and neuroprotective effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, this compound has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential use in combination with other therapeutic agents. Additionally, this compound could be studied for its potential use in other scientific research applications, such as cardiovascular disease, metabolic disorders, and infectious diseases.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide-based compound that has been widely studied for its potential use in various scientific research applications. Its synthesis method involves several steps, and it has been found to exhibit interesting biochemical and physiological effects, including antitumor, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use, there are also several future directions for research on this compound, making it an exciting compound for scientific research.

Synthesis Methods

The synthesis of 4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide involves several steps, starting with the reaction of 2-chloro-4-methylpyridine with sodium ethoxide to form 4-ethoxy-3-methylpyridine. This intermediate compound is then reacted with benzenesulfonyl chloride in the presence of pyridine to form the final product, this compound. The purity of the compound can be improved through recrystallization from ethanol.

Scientific Research Applications

4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models. In neurological disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

4-ethoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13-8-7-12(10-11(13)2)20(17,18)16-14-6-4-5-9-15-14/h4-10H,3H2,1-2H3,(H,15,16)

InChI Key

XRXKFHMIDOCNFQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C

Origin of Product

United States

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